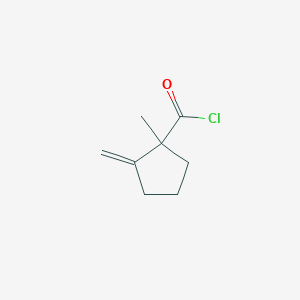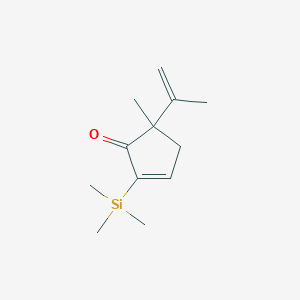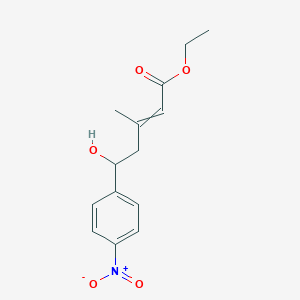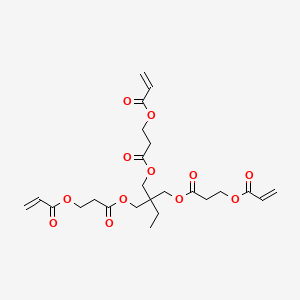
(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by multiple ester and acrylate functional groups, making it a versatile candidate for polymerization and other chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate typically involves a multi-step process. One common method includes the esterification of 2-ethyl-1,3-propanediol with acrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The intermediate product is then reacted with 3-chloropropionic acid to introduce the propoxy groups, followed by further esterification with acrylic acid to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate undergoes various chemical reactions, including:
Polymerization: The acrylate groups readily participate in free radical polymerization, forming cross-linked polymers.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and alcohols.
Addition Reactions: The double bonds in the acrylate groups can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Addition Reactions: Reagents like hydrogen bromide or thiols can be used for addition reactions under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols, which can be further utilized in various chemical processes.
Addition Reactions: Substituted acrylates with modified properties.
Scientific Research Applications
(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate has diverse applications in scientific research, including:
Polymer Chemistry: Used as a monomer for synthesizing advanced polymers with specific mechanical and thermal properties.
Biomedical Engineering: Potential use in the development of biocompatible materials for medical devices and drug delivery systems.
Surface Coatings: Employed in the formulation of high-performance coatings with enhanced durability and resistance to environmental factors.
Adhesives: Utilized in the production of strong adhesives for industrial and consumer applications.
Mechanism of Action
The compound exerts its effects primarily through its reactive acrylate groups, which can undergo polymerization and other chemical transformations. The molecular targets include various nucleophiles and electrophiles that interact with the double bonds and ester groups. The pathways involved in these reactions are typically free radical mechanisms for polymerization and nucleophilic or electrophilic addition for other reactions.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyethyl)methacrylate: Another acrylate compound used in polymer synthesis.
(2-Ethylhexyl)acrylate: Known for its use in pressure-sensitive adhesives.
(2-Methoxyethyl)acrylate: Utilized in the production of flexible and transparent polymers.
Uniqueness
(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate is unique due to its multiple ester and acrylate functional groups, which provide a high degree of reactivity and versatility. This makes it suitable for a wide range of applications, from polymer chemistry to biomedical engineering.
Properties
CAS No. |
85412-54-0 |
|---|---|
Molecular Formula |
C24H32O12 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
2,2-bis(3-prop-2-enoyloxypropanoyloxymethyl)butyl 3-prop-2-enoyloxypropanoate |
InChI |
InChI=1S/C24H32O12/c1-5-18(25)31-12-9-21(28)34-15-24(8-4,16-35-22(29)10-13-32-19(26)6-2)17-36-23(30)11-14-33-20(27)7-3/h5-7H,1-3,8-17H2,4H3 |
InChI Key |
WRLPYDYTKWCNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)CCOC(=O)C=C)(COC(=O)CCOC(=O)C=C)COC(=O)CCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



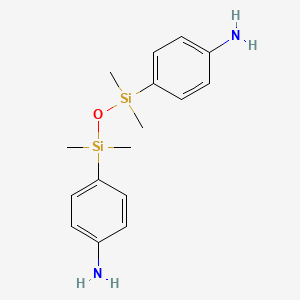


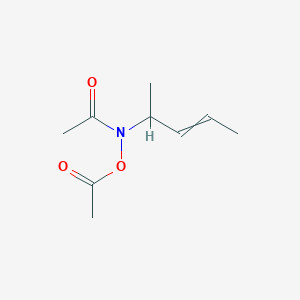
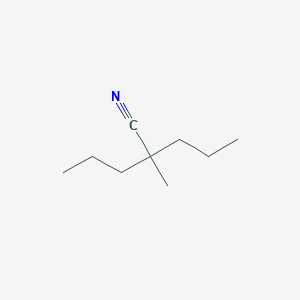
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
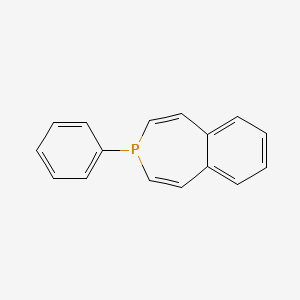
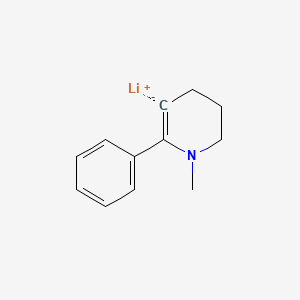
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
